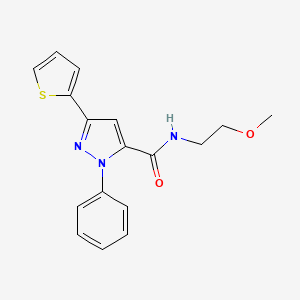![molecular formula C22H17FN2O4S3 B14954746 (3Z)-3-[3-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-(4-fluorobenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B14954746.png)
(3Z)-3-[3-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-(4-fluorobenzyl)-1,3-dihydro-2H-indol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (3Z)-3-[3-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-4-OXO-2-THIOXO-1,3-THIAZOLIDIN-5-YLIDENE]-1-(4-FLUOROBENZYL)-1,3-DIHYDRO-2H-INDOL-2-ONE is a complex organic molecule that features a combination of sulfur, fluorine, and nitrogen atoms within its structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-3-[3-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-4-OXO-2-THIOXO-1,3-THIAZOLIDIN-5-YLIDENE]-1-(4-FLUOROBENZYL)-1,3-DIHYDRO-2H-INDOL-2-ONE typically involves multi-step organic synthesis. The key steps include:
Formation of the thiazolidinone ring: This can be achieved through the reaction of a thiol with a carbonyl compound under acidic or basic conditions.
Introduction of the fluorobenzyl group: This step often involves nucleophilic substitution reactions where a fluorobenzyl halide reacts with a nucleophile.
Cyclization and oxidation: The final steps involve cyclization to form the indole ring and oxidation to introduce the sulfone group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halides, nucleophiles such as amines or thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted aromatic compounds.
Aplicaciones Científicas De Investigación
Chemistry
The compound is used as a building block in organic synthesis due to its reactive functional groups.
Biology
Medicine
The compound is being investigated for its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of sulfur-containing compounds is beneficial.
Industry
It can be used in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The compound exerts its effects through interactions with biological molecules, particularly proteins and enzymes. The sulfur and fluorine atoms play a crucial role in binding to active sites, altering the function of the target molecules. This can lead to inhibition of enzyme activity or modulation of protein-protein interactions.
Comparación Con Compuestos Similares
Similar Compounds
Thiazolidinones: Compounds with a similar thiazolidinone ring structure.
Fluorobenzyl derivatives: Compounds containing the fluorobenzyl group.
Indole derivatives: Compounds with an indole ring structure.
Uniqueness
The combination of the thiazolidinone ring, fluorobenzyl group, and indole structure in (3Z)-3-[3-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-4-OXO-2-THIOXO-1,3-THIAZOLIDIN-5-YLIDENE]-1-(4-FLUOROBENZYL)-1,3-DIHYDRO-2H-INDOL-2-ONE is unique and contributes to its distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Propiedades
Fórmula molecular |
C22H17FN2O4S3 |
|---|---|
Peso molecular |
488.6 g/mol |
Nombre IUPAC |
(5Z)-3-(1,1-dioxothiolan-3-yl)-5-[1-[(4-fluorophenyl)methyl]-2-oxoindol-3-ylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C22H17FN2O4S3/c23-14-7-5-13(6-8-14)11-24-17-4-2-1-3-16(17)18(20(24)26)19-21(27)25(22(30)31-19)15-9-10-32(28,29)12-15/h1-8,15H,9-12H2/b19-18- |
Clave InChI |
DZJQHJKGXTXINW-HNENSFHCSA-N |
SMILES isomérico |
C1CS(=O)(=O)CC1N2C(=O)/C(=C/3\C4=CC=CC=C4N(C3=O)CC5=CC=C(C=C5)F)/SC2=S |
SMILES canónico |
C1CS(=O)(=O)CC1N2C(=O)C(=C3C4=CC=CC=C4N(C3=O)CC5=CC=C(C=C5)F)SC2=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-hydroxy-1-(3-methoxypropyl)-4-({4-[(2-methylbenzyl)oxy]phenyl}carbonyl)-5-(pyridin-4-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B14954664.png)
![N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-phenoxyacetamide](/img/structure/B14954671.png)
![N-[2-(4-chloro-1H-indol-1-yl)ethyl]-3,4,5-trimethoxybenzamide](/img/structure/B14954675.png)


![3-[(5Z)-5-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B14954701.png)
![ethyl 4-[(4-methyl-1-phenyl-1H-pyrazol-5-yl)carbonyl]piperazine-1-carboxylate](/img/structure/B14954708.png)
![N-(4-methoxyphenyl)-2-{1-[(3-nitrophenyl)carbonyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}acetamide](/img/structure/B14954717.png)
![N-[2-(4-chloro-1H-indol-1-yl)ethyl]-3,4-dimethoxybenzamide](/img/structure/B14954721.png)
![N-[3-(acetylamino)phenyl]-2-(1H-tetrazol-1-yl)benzamide](/img/structure/B14954728.png)
![8,8-dimethyl-5-[2-oxo-2-(pyrrolidin-1-yl)ethoxy]-4-phenyl-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-2-one](/img/structure/B14954738.png)
![methyl 2,7-dimethyl-5-(3-nitrophenyl)-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B14954740.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-3-[1-(propan-2-yl)-1H-indol-3-yl]propanamide](/img/structure/B14954753.png)

